molecular formula C19H36O3 B1609083 Methyl 5-oxooctadecanoate CAS No. 2380-20-3

Methyl 5-oxooctadecanoate

Cat. No. B1609083
CAS RN: 2380-20-3
M. Wt: 312.5 g/mol
InChI Key: BVRPGVKJUHZXTH-UHFFFAOYSA-N
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Description

Methyl 5-oxooctadecanoate is an ester . It is used for research and development purposes . It is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of Methyl 5-oxooctadecanoate is C19H36O3 . It has a molecular weight of 312.49 .


Physical And Chemical Properties Analysis

Methyl 5-oxooctadecanoate is a solid substance . It has a melting point range of 58-60 °C . The density is 0.911g/cm3 . The boiling point is 404.6ºC at 760 mmHg .

Scientific Research Applications

  • Synthesis and Characterization Methyl 5-oxooctadecanoate and related compounds have been extensively studied for their synthesis and characterization. For instance, Tulloch (2006) synthesized specifically dideuterated octadecanoates and oxooctadecanoates, including several oxo esters, through methods involving exchange with deuterium oxide and reduction with sodium cyanoborohydride (Tulloch, 2006). Ahmad et al. (1986) explored the synthesis of oxathiolanes from oxo fatty acids, providing insights into chemical reactions and spectral properties of these compounds (Ahmad, Khan, Nasirullah, & Osman, 1986).

  • Chemical Reactions and Derivatization The compound and its derivatives have been used in various chemical reactions. For example, Doll, Bantchev, & Murray (2013) transformed methyl oleate into long-chain keto and diketo derivatives via an epoxide route, including the formation of methyl 9(10)-oxooctadecanoate (Doll, Bantchev, & Murray, 2013). In another study, Tulloch (1977) investigated deuterium isotope effects in spectra of methyl octadecanoate and isomeric oxooctadecanoates, contributing to the understanding of chemical shift assignments in these compounds (Tulloch, 1977).

  • Biological Studies and Applications Verma & Gupta (1988) identified compounds isolated from Tridax procumbens, including methyl 14-oxooctadecanoate, highlighting the presence of such compounds in natural sources and their potential biological significance (Verma & Gupta, 1988). Additionally, Afri et al. (2014) utilized n-oxooctadecanoic acids and corresponding esters in studies of molecular interaction with liposomal bilayers, demonstrating the application of these compounds in lipid chemistry (Afri et al., 2014).

  • mitz (2016) used whole-genome bisulfite sequencing to study DNA methylation, demonstrating the analytical applications of chemical compounds in genomic research (Griffin, Niederhuth, & Schmitz, 2016). Similarly, Ahmed et al. (1984) detailed the oxymercuration-demercuration of hydroxy acetylenic acids, including derivatives of oxooctadecanoate, emphasizing its role in organic synthesis (Ahmed, Ahmad, Ahmad, & Osman, 1984).
  • Chemical Conversion and Modification The conversion of methyl 5-oxooctadecanoate into various chemical forms has been a topic of interest. For example, Tahiliani et al. (2009) explored the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, highlighting the biochemical transformations involving similar compounds (Tahiliani et al., 2009).

  • Heterocyclic Compound Synthesis The synthesis of heterocyclic compounds from methyl 5-oxooctadecanoate derivatives also garners attention. Ahmad et al. (1984) discussed the synthesis and characterization of 1,3-dioxolanes from oxo fatty acid esters, an important aspect of organic chemistry involving these compounds (Ahmad, Ahmad, & Osman, 1984).

Safety And Hazards

In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person . The mouth should be rinsed with water .

properties

IUPAC Name

methyl 5-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPGVKJUHZXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392910
Record name Methyl 5-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxooctadecanoate

CAS RN

2380-20-3
Record name Methyl 5-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Owega, EPC Lai - Journal of mass spectrometry, 1999 - Wiley Online Library
… The spectrum obtained for methyl 5-oxooctadecanoate (m/z 312) using a 532 nm … Similar results were observed in the LDI/TOFMS study of methyl 5-oxooctadecanoate using a 355 nm …
N Calonghi, C Boga, P Nitti, D Telese, S Bordoni… - Molecules, 2022 - mdpi.com
… Sodium borohydride (0.152 g, 4.0 mmol) was added portion-wise to a solution of methyl 5-oxooctadecanoate (3a, 0.625 g, 2.0 mmol)) in methanol (20 mL), and the mixture was stirred at …
Number of citations: 3 www.mdpi.com
H Wu, CJ Kelley, A Pino-Figueroa, HD Vu… - Bioorganic & medicinal …, 2013 - Elsevier
… To a solution of methyl 5-oxooctadecanoate (800 mg, 2.56 mmol) in THF (5 mL) and methanol (5 mL) was added lithium hydroxide (108 mg, 2.56 mmol) solution in H 2 O (2 mL). The …
Number of citations: 107 www.sciencedirect.com
PH Buist, KA Alexopoulos - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
A series of monofluoro C16 and C18 fatty acids have been synthesized and used as mechanistic probes for fatty acid desaturation. Only fluoroolefinic products are obtained when these …
Number of citations: 18 pubs.rsc.org
GA Molander, C Alonso-Alija - The Journal of Organic Chemistry, 1998 - ACS Publications
… Following the general procedure described for the preparation of 4a, 156 mg (0.50 mmol) of methyl 5-oxooctadecanoate (15) and 112 mg (0.55 mmol) of 1-chloro-3-iodopropane (2) …
Number of citations: 70 pubs.acs.org
S Owega - 2000 - repository.library.carleton.ca
Design, Construction and Development of a Laser Desorption Ionization/Laser Ablation Time-of-Flight Mass Spectrometer for Chemical Analysis with and without Surface Plasmon …
Number of citations: 3 repository.library.carleton.ca
H Wu - 2011 - search.proquest.com
… To a solution of methyl 5-oxooctadecanoate (800mg, 2.56 mmol) in THF (5 mL) and methanol (5 mL) was added lithium hydroxide (108mg, 2.56 mmol) solution in H2O (2 mL). The …
Number of citations: 1 search.proquest.com
R Myrvoll - 2014 - Norwegian University of Life …
Number of citations: 0
R Myrvoll - 2014 - nmbu.brage.unit.no
… A commercially available model substance for the ketomethyl ester 6 available as methyl-5oxooctadecanoate (42) was obtained and reduced into methyl-5-hydroksyoktadekanoat (43). …
Number of citations: 0 nmbu.brage.unit.no

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